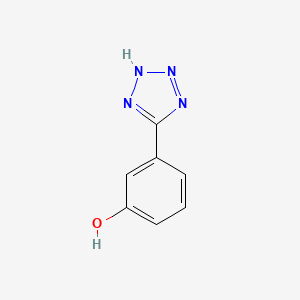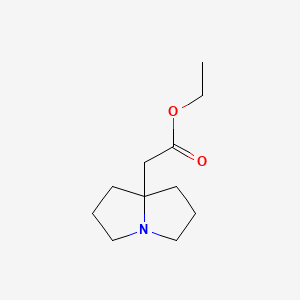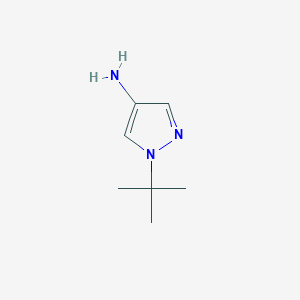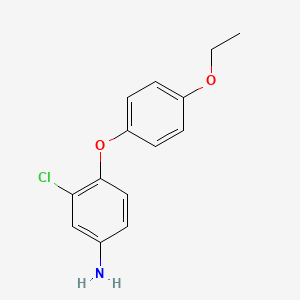
3-Chloro-4-(4-ethoxyphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(4-ethoxyphenoxy)aniline, also known as CEPA, is an organic compound belonging to the aniline group. It has a molecular formula of C14H14ClNO2 and a molecular weight of 263.72 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(4-ethoxyphenoxy)aniline consists of a benzene ring (aniline group) with a chlorine atom and an ethoxyphenoxy group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Chloro-4-(4-ethoxyphenoxy)aniline has a density of 1.4±0.1 g/cm3, a boiling point of 364.7±37.0 °C at 760 mmHg, and a flash point of 174.4±26.5 °C . It also has a molar refractivity of 66.7±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 186.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-Chloro-4-(4-ethoxyphenoxy)aniline: is utilized in proteomics research due to its role in protein characterization and identification. It’s used as a chemical probe to study protein interactions and modifications, which is crucial for understanding cellular functions and disease mechanisms .
Antimalarial Drug Development
This compound has been studied for its potential in antimalarial drug development. A novel hybrid drug, combining artesunate with 3-Chloro-4-(4-ethoxyphenoxy)aniline , showed promising results in inhibiting the growth of Plasmodium falciparum strains in vitro and in vivo, suggesting its potential as a treatment for malaria .
Chemotherapy for Endemic Diseases
The hybrid molecule mentioned above, due to its antimalarial properties, could be a significant addition to the chemotherapy arsenal against endemic diseases. Its efficacy in drug-resistant strains of malaria highlights its importance in areas where the disease burden is high .
Pharmacokinetics and Drug Design
In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for derivatives of 3-Chloro-4-(4-ethoxyphenoxy)aniline is a critical step in drug design. This helps in understanding the compound’s behavior in biological systems and its potential as a drug candidate .
Toxicity Assessment
Toxicity assays, such as Mossman’s assay and OECD guideline 423, are conducted using this compound to determine its safety profile. These studies are essential for evaluating the risks associated with its use in medical applications .
Biochemical Research
As a biochemical, 3-Chloro-4-(4-ethoxyphenoxy)aniline is used for various laboratory experiments, including enzyme assays, receptor-ligand binding studies, and other biochemical pathways analysis. Its role in these studies contributes to a deeper understanding of biological processes .
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry for the creation of complex molecules. Its reactive sites make it a versatile precursor for synthesizing a wide range of chemical entities with potential applications in medicine and materials science .
Molecular Modeling
3-Chloro-4-(4-ethoxyphenoxy)aniline: is used in molecular modeling to predict the structure-activity relationship (SAR) of new compounds. This application is vital for designing molecules with desired biological activities before they are synthesized in the lab .
Zukünftige Richtungen
A recent study has shown that a hybrid drug, artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA), exhibits antimalarial chemosuppression activity against both sensitive and resistant human and mice malaria parasites . This suggests that 3-Chloro-4-(4-ethoxyphenoxy)aniline could potentially be used in the development of novel drugs for future management of multi-drug resistant malaria parasites .
Eigenschaften
IUPAC Name |
3-chloro-4-(4-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIZIQQNBEKFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542020 |
Source


|
| Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-ethoxyphenoxy)aniline | |
CAS RN |
16824-54-7 |
Source


|
| Record name | 3-Chloro-4-(4-ethoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

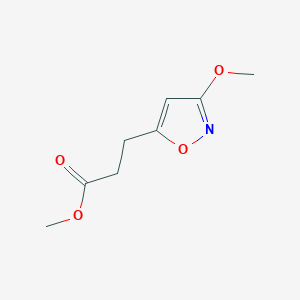
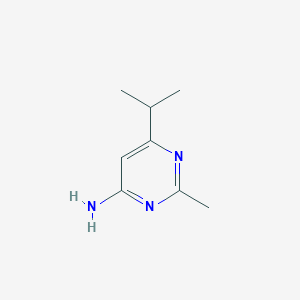
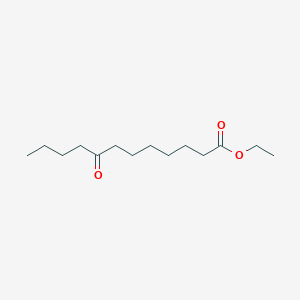
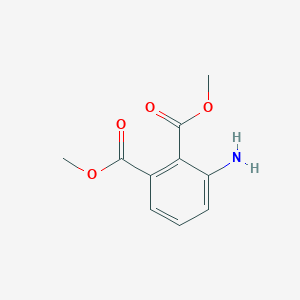


![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
